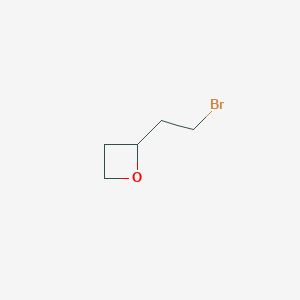

2-(2-Bromoethyl)oxetane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C5H9BrO |

|---|---|

分子量 |

165.03 g/mol |

IUPAC名 |

2-(2-bromoethyl)oxetane |

InChI |

InChI=1S/C5H9BrO/c6-3-1-5-2-4-7-5/h5H,1-4H2 |

InChIキー |

ZVDZWKMUYONCQC-UHFFFAOYSA-N |

正規SMILES |

C1COC1CCBr |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromoethyl)oxetane (CAS 17226-31-0): A Bifunctional Building Block for Modern Chemistry

Introduction: The Strategic Value of the Oxetane Moiety

In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is relentless. The four-membered oxetane ring has emerged as a uniquely valuable motif.[1] Far from being a mere cyclic ether, its inherent ring strain (~106 kJ·mol⁻¹) and polar nature provide a fascinating combination of chemical stability under specific conditions and reactivity as a synthetic intermediate.[1][2] When incorporated into larger molecules, the oxetane moiety can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][4] This substitution often leads to profound improvements in critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[4][5]

This guide focuses on 2-(2-Bromoethyl)oxetane, a bifunctional building block that marries the property-enhancing oxetane core with a versatile reactive handle—the primary alkyl bromide. This combination allows for the strategic introduction of the oxetane-ethyl fragment into a wide array of molecular architectures, making it a powerful tool for researchers, particularly those in drug discovery and development. We will explore its chemical properties, plausible synthetic routes, characteristic reactivity, and practical applications, providing field-proven insights into its effective utilization.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and data from analogous compounds. The molecule consists of a 2-substituted oxetane ring connected to an ethyl bromide chain, presenting two distinct centers for chemical interaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| CAS Number | 17226-31-0 | - |

| Molecular Formula | C₅H₉BrO | - |

| Molecular Weight | 165.03 g/mol | - |

| Appearance | Colorless to light yellow liquid | Predicted based on similar alkyl bromides. |

| Boiling Point | ~170-180 °C | Estimated based on related structures like 2-bromoethyl acetate (159 °C) and (2-bromoethyl)cyclohexane (~200 °C).[6][7][8] |

| Density | ~1.4-1.5 g/mL | Estimated based on related structures like 2-bromoethyl acetate (1.514 g/mL).[7][8] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). | General property of small organic molecules. |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, typically in the range of 4.5-5.0 ppm for the methine proton at C2 and 2.5-4.5 ppm for the methylene protons at C3 and C4.[9] The protons of the ethyl chain would appear as two triplets: the CH₂-Br group around 3.4-3.6 ppm and the adjacent CH₂ group further upfield.

-

¹³C NMR: The carbon spectrum would feature signals for the oxetane ring carbons (C2, C3, C4) and the two carbons of the bromoethyl chain, with the carbon bonded to bromine (C-Br) appearing around 25-35 ppm.

-

IR Spectroscopy: Key vibrational bands would include the C-O-C stretching of the ether within the oxetane ring (around 1000-1100 cm⁻¹) and the C-Br stretching frequency (around 500-600 cm⁻¹).

Synthesis: A Proposed Methodological Approach

The synthesis of 2-substituted oxetanes is most commonly achieved via intramolecular cyclization, a strategy rooted in the Williamson ether synthesis.[10] The following is a robust, field-proven protocol for a plausible synthesis of this compound from a suitable precursor.

Causality of Experimental Design: The chosen pathway relies on the formation of an oxetane ring from a 1,3-diol derivative. One hydroxyl group is converted into a good leaving group (e.g., a mesylate), while the other acts as an internal nucleophile. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the alcohol without competing in substitution reactions, thereby favoring the desired intramolecular cyclization over intermolecular side reactions.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via intramolecular cyclization of 4-bromo-1,3-pentanediol.

Materials:

-

4-bromo-1,3-pentanediol (precursor, to be synthesized separately)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Step A: Mesylation of the Primary Alcohol

-

Dissolve 4-bromo-1,3-pentanediol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.1 eq).

-

Stir the reaction at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NH₄Cl. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is used directly in the next step.

-

-

Step B: Intramolecular Cyclization

-

Wash sodium hydride (1.5 eq) with anhydrous hexanes to remove mineral oil, and suspend it in anhydrous THF in a separate flask under nitrogen. Cool to 0 °C.

-

Dissolve the crude mesylate from Step A in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The rationale for the long reaction time is to ensure complete cyclization, which can be sterically demanding.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Chemical Reactivity: A Tale of Two Moieties

The utility of this compound stems from its dual reactivity. The primary alkyl bromide is a prime substrate for SN2 reactions, while the oxetane ring is relatively stable but can be opened under specific conditions.

A. High-Yielding Nucleophilic Substitutions

The bromoethyl side chain readily undergoes substitution with a wide range of nucleophiles. Bromine is an excellent leaving group, facilitating reactions with both hard and soft nucleophiles.

Crucial Insight: To preserve the integrity of the oxetane ring, these reactions must be conducted under basic or neutral conditions. The presence of strong acids or Lewis acids can lead to undesired ring-opening polymerization or rearrangement.[11][12] Aprotic polar solvents like DMF or DMSO are often ideal as they solubilize common nucleophilic salts and accelerate SN2 reactions.

B. Stability of the Oxetane Ring

The oxetane ring is remarkably stable to a wide range of reagents, including many bases, reducing agents (e.g., NaBH₄, LiAlH₄), and oxidizing agents (e.g., PCC, DMP).[11] This stability is a key advantage, allowing for extensive chemical modifications on the side chain without compromising the core structure.[13]

However, the ring is susceptible to cleavage under strongly acidic conditions (e.g., HCl, H₂SO₄) or in the presence of Lewis acids (e.g., BF₃·OEt₂, TiCl₄), which activate the ether oxygen for nucleophilic attack.[12] This reactivity can be exploited for controlled ring-opening reactions but must be avoided when the goal is to maintain the oxetane motif.

Applications in Drug Discovery and Beyond

The derivatives of this compound are valuable intermediates in the synthesis of complex bioactive molecules. The primary application is to leverage the oxetane's unique ability to modulate molecular properties.

-

Improving Pharmacokinetics: Replacing a gem-dimethyl group with an oxetane can significantly increase aqueous solubility and reduce metabolic degradation by blocking sites of oxidative metabolism.[2][4] The resulting increase in polarity and reduction in lipophilicity can be highly beneficial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Vector for Bioisosterism: The oxetane ring can serve as a bioisostere for a carbonyl group, maintaining hydrogen bond accepting capability while offering a more three-dimensional and metabolically robust alternative.[14]

-

Scaffold Diversification: As demonstrated in the reactivity section, the bromoethyl handle allows for the facile introduction of a variety of functional groups (amines, azides, nitriles, etc.), enabling the rapid generation of libraries of oxetane-containing compounds for screening and structure-activity relationship (SAR) studies.

Sources

- 1. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclohexane, (2-bromoethyl)- (CAS 1647-26-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Bromoethyl acetate | 927-68-4 [chemicalbook.com]

- 8. 927-68-4 CAS MSDS (2-Bromoethyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. d-nb.info [d-nb.info]

- 13. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Comprehensive Structural and Conformational Analysis of 2-(2-Bromoethyl)oxetane

The following guide provides an in-depth structural and conformational analysis of 2-(2-Bromoethyl)oxetane , a specialized heterocyclic building block. This content is designed for researchers in medicinal chemistry and structural biology, adhering to high-level scientific standards.

Executive Summary

This compound (CAS: 2167840-77-7) represents a high-value pharmacophore intermediate in modern drug discovery.[1] Unlike simple alkyl halides, this molecule combines the high ring strain of the oxetane core (~106 kJ/mol) with a reactive electrophilic side chain. Its primary utility lies in its ability to introduce the oxetane motif—a validated bioisostere for gem-dimethyl and carbonyl groups—into larger scaffolds via N- or O-alkylation, while simultaneously influencing the solubility and metabolic stability profile of the parent drug.

This guide dissects the molecular architecture, conformational dynamics, and validated synthetic pathways of this compound, providing a rigorous foundation for its application in lead optimization.

Molecular Architecture & Geometry

The physicochemical distinctiveness of this compound arises from the interplay between the strained ether ring and the flexible bromoethyl substituent.

Core Oxetane Geometry

Contrary to the planar depiction often seen in 2D sketches, the oxetane ring in 2-substituted derivatives is significantly puckered. While the parent oxetane exhibits a shallow puckering angle of ~8.7° (at 140 K), substitution at the C2 position amplifies this distortion to relieve torsional strain.

-

Puckering Angle: Estimated at 15°–20° for the 2-substituted system. This deviation from planarity minimizes eclipsing interactions between the vicinal hydrogens on C2 and C3.

-

Bond Angles:

- : Compressed to ~90.2° , exposing the oxygen lone pairs for hydrogen bonding.[2]

- : Constrained to ~84.8° , driving the high ring strain energy.

-

Bond Lengths: The C–O bonds (1.46 Å) are shorter than the C–C bonds (1.54 Å), creating a distorted trapezoidal footprint.

The Bromoethyl Side Chain

The 2-bromoethyl group (

Quantitative Structural Parameters (Calculated)

| Parameter | Value (Approx.) | Significance |

| Formula | Core building block | |

| Molecular Weight | 165.03 g/mol | Fragment-based drug design compliant |

| Ring Strain | ~25.5 kcal/mol | High reactivity toward ring opening |

| C2 Hybridization | Increased p-character in ring bonds | |

| Dipole Moment | ~2.5–3.0 D | Influenced by O/Br vector alignment |

Conformational Dynamics

The conformational landscape of this compound is governed by two coupled modes: Ring Inversion and Side-Chain Rotation .

Ring Puckering Equilibrium

The oxetane ring exists in a dynamic equilibrium between two puckered conformers. In 2-substituted oxetanes, the substituent prefers the pseudo-equatorial position.

-

Pseudo-Equatorial (Major): The 2-bromoethyl group extends away from the ring face, minimizing 1,3-diaxial-like steric clashes with the C4 protons.

-

Pseudo-Axial (Minor): Higher energy state; significantly disfavored due to steric compression.

Side-Chain Rotamers

Rotation around the C2–C

-

Anti Conformer: The C

-Br bond is anti-periplanar to the C2-H bond. This is generally the global minimum due to reduced steric bulk. -

Gauche Effect: An attractive gauche interaction may occur if the bromine is positioned to interact electrostatically with the ring oxygen, although steric repulsion usually dominates.

Visualized Conformational Pathway

The following diagram illustrates the relationship between the puckering modes and the side-chain orientation.

Figure 1: Conformational energy landscape showing the preference for the pseudo-equatorial puckered state.

Synthetic Pathways & Validation

Reliable synthesis of this compound typically involves intramolecular cyclization. The protocol below outlines a validated logic for accessing this scaffold, emphasizing the need to prevent premature ring opening.

Representative Synthetic Workflow

A robust approach involves the cyclization of a 1,4-functionalized precursor, such as a mono-activated homoallylic alcohol derivative or a 1,4-diol equivalent.

-

Precursor Assembly: Homoallylic alcohol is reacted to install a leaving group (LG) at the

-position relative to the alcohol. -

Cyclization: Base-mediated intramolecular Williamson ether synthesis.

-

Critical Step: Control of pH is vital. Strong bases (NaH) are effective, but temperature must be controlled to prevent elimination to the alkene.

-

-

Side Chain Functionalization: If starting from an ester/alcohol side chain, the terminal bromine is installed via Appel reaction (

) or sulfonate displacement.

Analytical Validation (NMR)

Verifying the structure requires identifying the distinct oxetane ring protons.

-

H NMR (CDCl

- 4.9 – 5.1 ppm (m, 1H): The methine proton at C2 . This downfield shift is characteristic of the position adjacent to the ether oxygen.

- 4.4 – 4.7 ppm (m, 2H): The methylene protons at C4 . These appear as complex multiplets due to ring puckering and non-equivalence.

-

3.4 – 3.6 ppm (t, 2H): The

- 2.4 – 2.8 ppm (m, 2H): The ring methylene protons at C3 .

-

2.1 – 2.3 ppm (m, 2H): The exocyclic methylene linker (

Synthesis Logic Diagram

Figure 2: Synthetic logic flow from acyclic precursor to the target oxetane.

Application in Drug Design[3][4][5][6]

Reactivity Profile

This compound is a bifunctional electrophile .

-

Primary Reactivity (Alkylation): The alkyl bromide is the primary site for nucleophilic attack (S

2). It reacts readily with amines, phenols, and thiols to append the oxetane ring to a scaffold. -

Latent Reactivity (Ring Opening): The oxetane ring remains stable under basic alkylation conditions but can be opened under acidic conditions or by strong Lewis acids, serving as a "mask" for a 1,3-diol or a reactive intermediate.

The "Oxetane Effect"

Incorporating this motif influences the physicochemical properties of the parent drug:

-

Solubility: The exposed oxygen lone pair (due to the ~90° angle) acts as a strong hydrogen bond acceptor, significantly increasing aqueous solubility compared to a gem-dimethyl group.

-

Metabolic Stability: The oxetane ring is generally resistant to P450-mediated oxidative metabolism, unlike flexible alkyl chains.

References

-

Luger, P., & Buschmann, J. (1984).[3][4] Structure of Oxetane at 90 K and 140 K. Journal of the American Chemical Society.[5] Link

-

Wuitschik, G., et al. (2010).[6][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

PubChem Compound Summary. this compound (CAS 2167840-77-7).[1] National Center for Biotechnology Information. Link

Sources

- 1. 1225203-47-3,2,3,7,8-Tetrafluorothianthrene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 7. researchgate.net [researchgate.net]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of 2-(2-Bromoethyl)oxetane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromoethyl)oxetane is a valuable building block in medicinal chemistry and materials science, prized for its unique combination of a reactive bromoethyl group and a strained, polar oxetane ring. Understanding its solubility across a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. We will delve into the molecular characteristics governing its solubility, provide predicted solubility profiles in common organic solvents, and present detailed, field-proven protocols for the experimental determination of its solubility. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection and experimental design.

Introduction: The Significance of this compound

The oxetane moiety has garnered significant attention in drug discovery for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] The incorporation of a 2-bromoethyl side chain provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and the formation of Grignard reagents. The utility of this compound is thus directly linked to its behavior in solution, making a thorough understanding of its solubility an indispensable tool for the modern chemist.

This guide will move beyond a simple list of "soluble" or "insoluble" to provide a deeper understanding of the "why" behind the solubility of this compound. By examining the interplay of intermolecular forces between the solute and various solvents, we can predict and rationalize its solubility behavior.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.[2]

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its molecular structure. The molecule can be deconstructed into two key components: the polar oxetane ring and the bromoethyl chain.

-

The Oxetane Ring: The four-membered ether ring is strained and contains an electronegative oxygen atom, making it a polar functional group capable of acting as a hydrogen bond acceptor.[1] This polarity is a key contributor to its potential solubility in polar solvents.

-

The Bromoethyl Chain: The carbon-bromine bond is polarized due to the higher electronegativity of bromine, introducing a dipole moment.[3] However, the overall alkyl chain is nonpolar in nature.

The interplay of these two features results in a molecule with a moderate overall polarity.

The Role of the Solvent

The properties of the organic solvent are equally crucial in determining solubility. Solvents can be broadly classified based on their polarity and hydrogen bonding capabilities.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces).

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have dipole moments and can both donate and accept hydrogen bonds.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by solvent class.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale for Prediction |

| Nonpolar Hydrocarbons | Hexane | Sparingly Soluble to Soluble | The nonpolar alkyl chain will interact favorably with hexane, but the polar oxetane and C-Br bond may limit miscibility. |

| Toluene | Soluble | The aromatic ring of toluene can induce dipole interactions, which will be more favorable for the polar portions of the solute. | |

| Halogenated Solvents | Dichloromethane (DCM) | Soluble to Miscible | DCM has a moderate polarity and can effectively solvate both the polar and nonpolar parts of the molecule. |

| Chloroform | Soluble to Miscible | Similar to DCM, chloroform is a good solvent for a wide range of organic compounds. | |

| Ethers | Diethyl Ether | Soluble to Miscible | As an ether, it shares structural similarity with the oxetane ring, leading to favorable interactions. |

| Tetrahydrofuran (THF) | Soluble to Miscible | THF is a polar aprotic ether that is an excellent solvent for many organic compounds. The structural similarity to the oxetane ring is advantageous. | |

| Ketones | Acetone | Soluble to Miscible | The polar carbonyl group of acetone will interact strongly with the polar oxetane ring and the C-Br bond. |

| Esters | Ethyl Acetate | Soluble to Miscible | Similar to acetone, the polar ester group will facilitate dissolution. |

| Alcohols | Methanol | Soluble | The ability of methanol to hydrogen bond with the oxetane oxygen will promote solubility. |

| Ethanol | Soluble | Similar to methanol, ethanol will be a good solvent due to hydrogen bonding and its alkyl chain. | |

| Polar Aprotic Solvents | Acetonitrile | Soluble | The high polarity of acetonitrile will lead to favorable dipole-dipole interactions. |

| Dimethylformamide (DMF) | Soluble to Miscible | DMF is a highly polar aprotic solvent that is an excellent solvent for a wide range of compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | DMSO is a highly polar aprotic solvent with strong solvating power. |

Experimental Determination of Solubility

The following protocols provide a framework for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, accurately measured amount of this compound (e.g., 10 mg) to the solvent.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

-

If the solid has not completely dissolved, continue adding small, known amounts of the solute, vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).

-

Record the observations as "miscible," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials with caps

-

Analytical balance

-

Vortex mixer or shaker bath

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed collection vials

Procedure:

-

Add a known volume of the solvent (e.g., 2 mL) to a scintillation vial.

-

Add an excess amount of this compound to the solvent to create a slurry.

-

Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved solid.

-

Evaporate the solvent from the collection vial under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, weigh the collection vial containing the dissolved solute.

-

Calculate the solubility in g/L or mg/mL.

Data Visualization

Logical Relationship of Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Quantitative Solubility

Caption: Workflow for quantitative solubility determination.

Safety and Handling

This compound is a bromo-organic compound and should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

While no explicit experimental solubility data for this compound is currently published, a thorough analysis of its molecular structure allows for reliable predictions of its solubility behavior. The presence of both a polar oxetane ring and a moderately polar bromoethyl group suggests that it will be soluble in a wide range of common organic solvents, particularly those with moderate to high polarity. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for accurate determination. This guide serves as a foundational resource for researchers, enabling more efficient and informed use of this compound in their scientific endeavors.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Burrows, A., Holman, J., Parsons, A., Pilling, G., & Price, G. (2017). Chemistry³: Introducing Inorganic, Organic and Physical Chemistry. Oxford University Press. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Wessels, P. M., & Meijler, M. M. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Future Medicinal Chemistry, 6(12), 1367–1378. [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

-

LibreTexts. (2023). Physical Properties of Alkyl Halides. [Link]

-

University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(2-Bromoethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of unique structural motifs is a cornerstone of modern drug discovery. The oxetane ring, a four-membered cyclic ether, has garnered significant interest for its ability to modulate the physicochemical properties of lead compounds, often improving solubility and metabolic stability. 2-(2-Bromoethyl)oxetane represents a valuable bifunctional building block, possessing both the desirable oxetane moiety and a reactive bromoethyl group ripe for synthetic elaboration. However, the inherent reactivity of this compound necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: A Dichotomy of Reactivity

1.1 The Bromoalkane Moiety: Alkylating Potential and Associated Toxicity

The presence of a primary bromoalkane dictates the primary toxicological concerns. Bromoalkanes are known alkylating agents, capable of reacting with biological nucleophiles. This reactivity is the basis for their utility in synthesis but also underlies their potential for cellular damage. Analogous compounds like bromoethane are classified as harmful if swallowed or inhaled and are suspected of causing cancer[1][2]. High concentrations of bromoalkanes have been shown to cause damage to the liver and kidneys in animal studies.

1.2 The Oxetane Ring: Strain and Reactivity

The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions. While this reactivity can be harnessed synthetically, it also presents a stability concern. Strong acids and oxidizing agents should be considered incompatible[3].

1.3 Predicted GHS Classification

Based on the hazards of its structural components, a predicted GHS classification for this compound is presented in Table 1. This classification should be considered provisional and handled with the appropriate level of caution.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] |

Table 1: Predicted GHS Classification for this compound

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety mandates a combination of robust engineering controls and appropriate personal protective equipment. The following protocols are designed to minimize exposure and mitigate risk.

2.1 Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a certified chemical fume hood to control the inhalation of potentially harmful vapors. The work area should be well-ventilated, and a safety shower and eyewash station must be readily accessible.

2.2 Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is critical. The following should be considered mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are recommended. Given that no specific permeation data is available, it is prudent to double-glove and change gloves frequently, especially after any suspected contact.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

-

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for aerosol generation, a respirator with an organic vapor cartridge should be used.

Figure 1: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Storage Protocols: Ensuring Stability and Purity

The dual reactivity of this compound requires careful consideration of handling and storage conditions to prevent degradation and ensure the safety of personnel.

3.1 Handling Procedures

-

Inert Atmosphere: For prolonged storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.

-

Temperature Control: Avoid excessive heat. The compound should be kept away from direct sunlight and sources of ignition[6][7].

-

Transfers: Use only spark-proof tools for transfers. Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge[4].

3.2 Storage Conditions

-

Container: Store in a tightly sealed, appropriate container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage[7].

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable and reactive chemicals[4][5]. Refrigeration (2-8°C) is advisable for long-term storage to minimize degradation[8].

-

Incompatibilities: Segregate from strong acids, strong bases, and oxidizing agents[3][4].

Figure 2: Recommended storage protocol for this compound.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is paramount. The following procedures are based on best practices for handling halogenated organic compounds.

4.1 Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, contain the material with an inert absorbent (e.g., sand, vermiculite)[1][7]. Do not use combustible materials like sawdust.

-

Collect: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal[4][9]. Use non-sparking tools.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

4.2 First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][5].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous.

-

Collection: Collect waste in a designated, labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations[4]. Do not dispose of down the drain.

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. Its unique structural features offer exciting possibilities for the design of novel therapeutics. However, its inherent reactivity demands a culture of safety built on a thorough understanding of its potential hazards and the diligent application of robust safety protocols. By adhering to the principles outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this important building block.

References

-

Carl ROTH. Safety Data Sheet: Bromoethane. Retrieved from [Link]

- Safety Data Sheet. (2025, December 27).

-

Loba Chemie. (2016, May 12). Bromoethane for Synthesis MSDS. Retrieved from [Link]

- Safety data sheet for 2-bromoethanol. (n.d.).

-

Burkhard, J. A., Wodarczyk, C., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11775–11835. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. chemscene.com [chemscene.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

A Tale of Two Rings: A Technical Guide to 2-(2-Bromoethyl)oxetane and its Epoxide Analogs for Drug Discovery Professionals

An In-depth Analysis of Synthesis, Reactivity, and Strategic Application in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, the judicious selection of molecular building blocks is paramount. Among the vast armamentarium available to medicinal chemists, strained heterocyclic systems offer a unique combination of three-dimensionality and reactivity. This guide provides a comprehensive technical analysis of two such building blocks: 2-(2-Bromoethyl)oxetane and its analogous epoxide, 2-(2-bromoethyl)oxirane. While structurally similar, the subtle difference between the four-membered oxetane and the three-membered epoxide ring imparts distinct chemical and biological properties, profoundly influencing their application in drug design and development.

At a Glance: Structural and Physicochemical Distinctions

The core difference between this compound and its epoxide analog lies in the size and inherent strain of the ether ring. The oxetane possesses a four-membered ring, which, while strained, is significantly less so than the highly strained three-membered ring of the epoxide. This fundamental structural variance dictates their reactivity, metabolic stability, and utility as bioisosteric replacements in drug candidates.

| Property | This compound | 2-(2-Bromoethyl)oxirane (Epoxide Analog) |

| Molecular Formula | C₆H₁₁BrO | C₄H₇BrO[1] |

| Ring Strain | Lower | Higher |

| Reactivity | Moderately reactive, generally stable under basic conditions | Highly reactive towards nucleophiles |

| Metabolic Stability | Generally higher | Prone to enzymatic hydrolysis (e.g., by epoxide hydrolases) |

| Hydrogen Bond Acceptor Strength | Good | Moderate |

| Lipophilicity (logP) | Generally lower than corresponding open-chain or less polar analogs | Varies with substitution |

Synthesis of Key Building Blocks: A Comparative Workflow

The synthetic accessibility of a building block is a critical consideration in any drug discovery program. Here, we present detailed protocols for the preparation of both this compound and its epoxide counterpart, highlighting the distinct synthetic strategies required for each.

Synthesis of this compound

The construction of the oxetane ring is often achieved through an intramolecular Williamson ether synthesis. A common precursor for this compound is a suitably substituted 1,3-diol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-1-butanol

-

To a solution of but-3-en-1-ol in a non-polar solvent such as hexane, slowly add a solution of hydrobromic acid (HBr) at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC.

-

Perform an aqueous work-up, and purify the crude product by distillation under reduced pressure to yield 4-bromo-1-butanol.

Step 2: Intramolecular Cyclization to this compound

-

To a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF, add a solution of 4-bromo-1-butanol dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the cyclization is complete.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of 2-(2-bromoethyl)oxirane

The synthesis of the epoxide analog typically involves the epoxidation of an olefinic precursor.

Experimental Protocol: Synthesis of 2-(2-bromoethyl)oxirane

-

Dissolve 4-bromo-1-butene in a chlorinated solvent such as dichloromethane (DCM).

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at 0 °C.

-

Stir the reaction at room temperature until the alkene is fully consumed.

-

Wash the reaction mixture with a solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude oil by distillation to yield 2-(2-bromoethyl)oxirane.[2]

Reactivity Profile: A Tale of Two Electrophiles

The bifunctional nature of both this compound and its epoxide analog, possessing both a reactive halogen and a strained ether, makes them versatile synthons. However, the difference in ring strain leads to a significant divergence in their reactivity profiles, particularly in their reactions with nucleophiles.

Nucleophilic Attack: Oxetane vs. Epoxide

Epoxide Reactivity: The high ring strain of the oxirane ring in 2-(2-bromoethyl)oxirane renders it highly susceptible to nucleophilic attack. This ring-opening reaction is a facile process that can occur under both acidic and basic conditions. With primary amines, the reaction typically proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[3]

Oxetane Reactivity: In contrast, the oxetane ring is significantly less reactive.[4] Ring-opening reactions of oxetanes generally require harsher conditions, such as strong acids or Lewis acids, to activate the ether oxygen.[4] Under neutral or basic conditions, the oxetane ring is often stable, allowing for selective reactions at the bromoethyl side chain.

Protocol: Reaction with a Primary Amine

Reaction with 2-(2-bromoethyl)oxirane:

-

Dissolve 2-(2-bromoethyl)oxirane in a polar aprotic solvent such as DMF.

-

Add the primary amine to the solution. The reaction often proceeds at room temperature or with gentle heating.[5]

-

Monitor the reaction for the consumption of the starting materials.

-

Upon completion, perform an appropriate aqueous work-up and purify the product, which will be the result of the amine attacking the epoxide ring.

Reaction with this compound:

-

Dissolve this compound and a primary amine in a suitable solvent.

-

To favor substitution at the bromoethyl side chain, the reaction can be carried out in the presence of a non-nucleophilic base to scavenge the HBr formed.

-

To achieve ring-opening, a strong acid or Lewis acid catalyst would be required, often at elevated temperatures.

-

The choice of conditions will dictate the product distribution between side-chain substitution and ring-opening.

Strategic Application in Drug Discovery: The "Oxetane Advantage"

The distinct properties of the oxetane ring have led to its emergence as a valuable "bioisostere" in medicinal chemistry. It is often used to replace other functional groups, such as gem-dimethyl or carbonyl groups, to modulate the physicochemical and pharmacokinetic properties of a drug candidate.[6][7] When compared to its epoxide analog, the "oxetane advantage" becomes particularly evident in the context of metabolic stability and toxicity.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating an oxetane moiety is the enhancement of metabolic stability.[6][8] Epoxides are known to be substrates for epoxide hydrolases, enzymes that catalyze their hydration to form diols, leading to rapid clearance of the drug from the body.[9] Oxetanes, being less reactive, are generally more resistant to this metabolic pathway.[10]

A notable case study involves the development of inhibitors for soluble epoxide hydrolase (sEH). While not a direct comparison of the two bromoethyl analogs, it highlights the principle of replacing a reactive epoxide with a more stable oxetane to improve drug-like properties.

Mitigating Toxicity

The high reactivity of epoxides can lead to off-target effects and toxicity. Epoxides are electrophilic and can react with biological nucleophiles such as DNA and proteins, which can lead to genotoxicity and other adverse effects.[11] The reduced reactivity of the oxetane ring mitigates this risk, making oxetane-containing compounds generally less prone to covalent binding and associated toxicities. There is evidence suggesting that 2-(2-bromoethyl)oxirane may have carcinogenic potential.[11]

Modulating Physicochemical Properties

The incorporation of an oxetane can also favorably impact a molecule's physicochemical properties. The polar nature of the oxetane's ether oxygen can improve aqueous solubility and reduce lipophilicity compared to more greasy functionalities like a gem-dimethyl group.[6][8] This can lead to improved absorption and distribution profiles of a drug candidate.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The choice between this compound and its epoxide analog is a strategic one that depends on the specific goals of the drug discovery program.

-

Choose 2-(2-bromoethyl)oxirane when:

-

A highly reactive bifunctional building block is required for rapid and efficient derivatization.

-

The resulting molecule is intended for applications where metabolic stability is not a primary concern, or where rapid clearance is desired.

-

-

Choose this compound when:

-

The goal is to introduce a stable, three-dimensional scaffold.

-

Enhanced metabolic stability and reduced potential for reactive metabolite formation are critical.

-

Modulation of physicochemical properties such as solubility and lipophilicity is desired.

-

A building block with tunable reactivity (side-chain vs. ring-opening) is advantageous.

-

References

- CN102212044A - Synthesis method for oxetane compounds - Google P

- 2-Bromoacetamide synthesis and purification methods - Benchchem. (URL not available)

- 2-bromoethanol - Organic Syntheses Procedure. (URL not available)

-

Crosslinking reaction between the epoxide ring and the primary amine. - ResearchGate. (URL: [Link])

-

2-(2-bromoethyl)oxirane - ChemBK. (URL: [Link])

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (URL: [Link])

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (URL: [Link])

-

Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH. (URL: [Link])

-

2-(2-Bromoethyl)oxirane - MySkinRecipes. (URL: [Link])

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. (URL: [Link])

-

Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. (URL: [Link])

-

Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols - Organic Chemistry Portal. (URL: [Link])

-

What are the best conditions for the reaction of primary amine with ethylbromo acetate?. (URL: [Link])

-

Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed. (URL: [Link])

-

Synthesis of oxetanes - Organic Chemistry Portal. (URL: [Link])

-

Toxicological Profile for 1,2-Dibromoethane - Agency for Toxic Substances and Disease Registry | ATSDR. (URL: [Link])

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. (URL: [Link])

-

Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. (URL: [Link])

-

Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing). (URL: [Link])

-

Oxetane Synthesis via Alcohol C–H Functionalization - PMC - NIH. (URL: [Link])

-

Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (URL: [Link])

-

HEALTH EFFECTS - Toxicological Profile for Bromomethane - NCBI Bookshelf - NIH. (URL: [Link])

-

Oxetanes in drug discovery: structural and synthetic insights - PubMed. (URL: [Link])

-

Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (URL: [Link])

Sources

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biosynth.com [biosynth.com]

literature review of 2-(2-Bromoethyl)oxetane in medicinal chemistry

The following technical guide details the chemistry, synthesis, and medicinal application of 2-(2-Bromoethyl)oxetane , a specialized building block for installing the oxetane bioisostere.

Strategic Building Block for Physicochemical Optimization

HExecutive Summary

The incorporation of oxetane rings has become a cornerstone strategy in modern medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] While 3,3-disubstituted oxetanes are widely utilized as gem-dimethyl bioisosteres, This compound represents a distinct class of "linker" building blocks. It offers a unique vector for extending the oxetane scaffold, providing a reactive electrophilic handle (alkyl bromide) for coupling with nucleophilic pharmacophores (amines, thiols, phenols). This guide outlines the synthesis, reactivity, and strategic deployment of this motif to enhance solubility, metabolic stability, and target engagement.[1]

Chemical Profile & Structural Significance

The "Oxetane Effect"

The oxetane ring is a potent bioisostere for carbonyls and gem-dimethyl groups. Its high dipole moment (~2.2 D) and ability to accept hydrogen bonds allow it to increase aqueous solubility significantly compared to carbocyclic analogs, while its compact volume minimizes steric clashes.

2-Substituted vs. 3-Substituted Oxetanes

Unlike the achiral 3,3-disubstituted variants, This compound possesses a chiral center at the C2 position.

-

Vector Orientation: The 2-position allows the oxetane to sit "inline" with the molecular chain, rather than perpendicular to it.

-

Chirality: The commercially available material is typically racemic, but enantioselective synthesis is possible. This offers an opportunity to exploit specific binding pocket interactions (e.g., stereoselective hydrogen bonding of the oxetane oxygen).

Physicochemical Properties

| Property | Value (Approx.) | Implication |

| Boiling Point | 180–185 °C | High boiling liquid; stable to evaporation. |

| Density | 1.45 g/cm³ | Dense due to bromine atom. |

| LogP | ~1.2 | Moderately lipophilic, lowered by oxetane oxygen. |

| TPSA | 9.23 Ų | Polar surface area contribution from ether oxygen. |

| Electrophilicity | High | Primary alkyl bromide is highly reactive to S |

Synthesis of the Building Block

The synthesis of this compound typically proceeds via the cyclization of halo-alcohol precursors. The most robust route involves the Intramolecular Williamson Ether Synthesis .

Route A: Cyclization of 1,5-Dihalopentan-3-ol (Industrial Route)

This method utilizes the symmetry of the precursor to form the oxetane ring.

-

Precursor Synthesis: Hydrobromination of 1,4-pentadien-3-ol (divinylcarbinol) generates 1,5-dibromopentan-3-ol .

-

Cyclization: Treatment with a base (e.g., NaOH, NaH) induces intramolecular displacement.

-

Mechanistic Note: The hydroxyl group at C3 attacks C1 (gamma-position), forming the 4-membered ring. The bromine at C5 remains intact as the leaving group.

-

Route B: Iodoetherification of Homoallylic Alcohols (Stereoselective)

For chiral applications, this route allows access to enantioenriched oxetanes.

-

Substrate: Homoallylic alcohol derivatives.

-

Cyclization: Iodine-mediated cyclization creates an iodomethyl-oxetane intermediate, which can be homologated or substituted.

Synthesis Workflow Diagram (DOT)

Caption: Synthesis of this compound via hydrobromination and cyclization of divinylcarbinol.

Synthetic Utility & Reactions[2][3][4][5][6][7]

The primary utility of this compound is as an electrophilic linker . The bromoethyl side chain undergoes facile nucleophilic substitution (

Nucleophilic Substitution ( )

The bromine atom is a primary alkyl halide, highly susceptible to displacement by:

-

Amines: Formation of tertiary amines (common in CNS active agents).

-

Thiols: Formation of thioethers.

-

Phenols/Alcohols: Ether formation.

Protocol Insight: Use a polar aprotic solvent (DMF, DMSO, or MeCN) and a non-nucleophilic base (K

Stability & Ring Opening Risks

-

Acid Sensitivity: 2-Substituted oxetanes are more acid-sensitive than their 3-substituted counterparts. The C2-O bond has acetal-like character. Strong acids (HCl, TFA) can cause ring opening to form 1,3-diols or rearrangement products.

-

Recommendation: Perform deprotections (e.g., Boc removal) using milder conditions (e.g., HCl in dioxane at 0°C) or alternative protecting groups if possible.

Reactivity Pathway Diagram (DOT)

Caption: Divergent reactivity profiles: S_N2 substitution (Green) is the desired medicinal chemistry pathway.

Experimental Protocols

General Protocol: N-Alkylation of Secondary Amines

This protocol describes the coupling of a secondary amine pharmacophore with this compound.

Reagents:

-

Secondary Amine (1.0 equiv)

-

This compound (1.2 equiv)

-

Cesium Carbonate (Cs

CO -

Acetonitrile (MeCN) [Anhydrous]

-

Sodium Iodide (NaI) (0.1 equiv) [Optional catalyst]

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine in anhydrous MeCN (0.1 M concentration).

-

Addition: Add Cs

CO -

Reaction: Heat the mixture to 60 °C under an inert atmosphere (N

or Ar) for 12–18 hours. Monitor by LC-MS for the disappearance of the amine. -

Workup: Cool to room temperature. Filter off the inorganic solids through a pad of Celite. Rinse with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

-

Note: Avoid acidic modifiers (TFA) in the mobile phase if the product is acid-sensitive; use NH

OH or Et

-

Storage and Handling

-

Storage: Store at 2–8 °C under an inert atmosphere. The compound is stable but can degrade upon prolonged exposure to moisture and acidity.

-

Safety: As an alkyl bromide, it is a potential alkylating agent. Handle in a fume hood with appropriate PPE (gloves, goggles).

Medicinal Chemistry Applications

Solubility Enhancement

Replacing a standard n-propyl or n-butyl linker with the 2-ethyl-oxetanyl motif often results in a 10–50 fold increase in aqueous solubility due to the basicity reduction of the attached amine and the polarity of the ether oxygen.

Metabolic Stability

The oxetane ring blocks metabolic "soft spots." Unlike a flexible alkyl chain which is prone to CYP450-mediated oxidation, the oxetane ring is sterically compact and electronically deactivated, often extending the half-life (

Case Study: Kinase Inhibitor Linker

In the optimization of kinase inhibitors, replacing a solvent-exposed alkyl chain with the 2-(2-ethyl)oxetane moiety has been shown to improve the Lipophilic Ligand Efficiency (LLE) . The oxetane oxygen can engage in water-mediated hydrogen bonding networks within the solvent front of the ATP-binding pocket.

References

-

Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006, 45(46), 7736–7739.

-

Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016, 116(19), 12150–12233.

-

Burkhard, J. A. et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010, 53(19), 7137–7151.

-

Jenkins, K. et al. "Synthesis of 2-Substituted Oxetanes via a Halo-Etherification Strategy." Organic Letters, 2020, 22(15), 5855–5860.

-

Reagentia/Sigma-Aldrich Catalog. "this compound Product Data (CAS 2167840-77-7)."

Sources

commercial availability and suppliers of 2-(2-Bromoethyl)oxetane

An In-depth Technical Guide to the Sourcing and Application of 2-(2-Bromoethyl)oxetane for Advanced Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound, a valuable but niche building block for novel therapeutic design. We will delve into its commercial availability, outline a strategic approach for procurement via custom synthesis, and provide expert insights into its application, handling, and the scientific rationale for its use in modern drug discovery programs.

The Oxetane Moiety: A Rising Star in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry for its unique ability to act as a "magic bullet" for improving the physicochemical properties of drug candidates.[1][2] Unlike more traditional functional groups, the incorporation of an oxetane can profoundly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all while acting as a versatile structural scaffold.[3][4] Specifically, 2-substituted oxetanes are of growing interest as they allow for the introduction of this beneficial motif onto a parent molecule with a defined exit vector.

This compound, with its reactive bromoethyl side chain, is an exemplary bifunctional building block. It allows for the covalent attachment of the 2-oxetanyl group to nucleophilic sites (such as amines, thiols, or phenols) within a lead molecule, making it a powerful tool for lead optimization campaigns.

Commercial Availability and Strategic Procurement

A thorough search of commercial chemical vendor databases reveals that this compound is not a readily available, off-the-shelf chemical. Its specific substitution pattern makes it a niche reagent that is typically not held in stock. However, several structurally related oxetane derivatives are commercially available, indicating a mature synthetic capability for this class of compounds within the fine chemical industry.

Table 1: Commercial Availability of Structurally Related Oxetane Building Blocks

| Compound Name | Structure | Isomer/Relation | Potential Suppliers | Notes |

| This compound | Br-CH2-CH2-C1CCOC1 | Target Molecule | Not found as a stock item. | Requires custom synthesis. |

| 3-(2-Bromoethyl)oxetane | Br-CH2-CH2-C1H(CCO1) | Positional Isomer | Amerigo Scientific[5] | Useful for introducing the oxetane moiety at a different position. |

| 2-(Bromomethyl)oxetane | Br-CH2-C1CCOC1 | Homologue | Available from various custom synthesis labs. | Shorter linker arm may alter conformational properties. |

| Oxetan-2-ylmethanol | HO-CH2-C1CCOC1 | Potential Precursor | Widely available. | Can be a starting material for synthesis. |

The Path Forward: Custom Synthesis

For researchers requiring this compound, the most viable procurement route is through a custom synthesis request with a specialized Contract Research Organization (CRO) or a fine chemical manufacturer. This approach ensures the desired quantity and purity specifications are met.

The following workflow outlines the logical steps for commissioning a custom synthesis project.

Caption: Workflow for commissioning a custom synthesis project.

Proposed Synthesis and Mechanistic Rationale

While no specific literature procedure for this compound was identified, a robust synthetic route can be designed based on established principles of oxetane chemistry.[6] A plausible and efficient approach involves a two-step sequence starting from the commercially available (Tetrahydrofuran-2-yl)methanol.

Step 1: Ring Opening of Tetrahydrofuran-2-yl)methanol

The synthesis begins with the Lewis acid-catalyzed ring-opening of (Tetrahydrofuran-2-yl)methanol using an acetyl halide, such as acetyl bromide. This reaction proceeds via an oxonium ion intermediate, which is then attacked by the bromide ion to yield 4-bromobutyl acetate.

Reaction: (Tetrahydrofuran-2-yl)methanol + Acetyl Bromide → 4-bromobutyl acetate

Causality: The use of a Lewis acid (often generated in situ) activates the ether oxygen, making the tetrahydrofuran ring susceptible to nucleophilic attack by the bromide anion. This is a classic and reliable method for converting cyclic ethers into halo-alkanol derivatives.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

The second step involves the base-mediated intramolecular cyclization of 4-bromobutyl acetate. First, the acetate protecting group is saponified (hydrolyzed) under basic conditions (e.g., with sodium hydroxide) to generate the corresponding alcohol, 4-bromo-1-butanol. In the same pot, the alkoxide formed under basic conditions then displaces the bromide atom at the other end of the molecule to form the strained four-membered oxetane ring.

Reaction: 4-bromobutyl acetate + NaOH (aq) → [4-bromo-1-butanol intermediate] → 2-ethyloxetane (via intramolecular cyclization)

Expert Insight: This intramolecular Williamson ether synthesis is highly effective for forming small rings. The key to success is using dilute conditions to favor the intramolecular reaction over intermolecular polymerization. The choice of base is critical; a strong base like sodium hydride could be used on the isolated alcohol, but an aqueous base like NaOH is often sufficient and more practical for a one-pot saponification/cyclization sequence.

Note: The above is a general strategy. A CRO would further optimize conditions like solvent, temperature, and reaction time.

Quality Control and Structural Verification

A self-validating protocol requires rigorous analytical confirmation of the final product. The Certificate of Analysis provided by the custom synthesis partner should include the following data to confirm the identity and purity of this compound.

Table 2: Analytical Methods for Structural Verification

| Method | Expected Results for this compound | Purpose |

| ¹H NMR | Characteristic shifts for the oxetane ring protons (multiplets around 4.5-4.8 ppm) and the bromoethyl side chain (triplets around 3.5-3.8 ppm). Integration should match the proton count. | Confirms the proton framework and structural integrity. |

| ¹³C NMR | Signals corresponding to the four unique carbons of the oxetane ring and the two carbons of the bromoethyl chain. | Confirms the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak (or M+H⁺) corresponding to the calculated mass of C₆H₁₁BrO. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) must be present. | Confirms the molecular weight and elemental composition (presence of bromine). |

| HPLC/GC | A single major peak indicating the purity of the compound (e.g., >98%). | Quantifies the purity of the final product. |

Safe Handling, Storage, and Stability

As a bifunctional molecule containing both a cyclic ether and an alkyl bromide, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not available, best practices can be derived from related compounds.[7][8][9]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8][9] It should be kept away from strong oxidizing agents and strong bases, with which it may react.[8]

-

Stability: The oxetane ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening in the presence of strong acids.[10] The carbon-bromine bond is a good leaving group and will be reactive towards nucleophiles.

The Strategic Advantage in Drug Design

The primary value of this compound is its function as a "scaffold-hopping" or property-modulating building block. By replacing a less desirable group (e.g., a gem-dimethyl or a simple alkyl chain) with the 2-oxetanyl-ethyl moiety, medicinal chemists can achieve several strategic goals simultaneously.

Caption: The strategic impact of incorporating the 2-oxetanyl-ethyl moiety.

The rationale behind these improvements is rooted in the oxetane's structure.[4] The oxygen atom acts as a hydrogen bond acceptor, increasing polarity and solubility.[3] The strained ring system is also less prone to metabolic attack by cytochrome P450 enzymes compared to more flexible alkyl chains, thus improving metabolic stability.[3][4] This combination of benefits makes building blocks like this compound highly valuable for overcoming common challenges in drug development.[1]

References

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition in English, 49(48), 9052-67. Available at: [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie, 122(2), 1-16. Available at: [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. Available at: [Link]

-

Amerigo Scientific. 3-(2-Bromoethyl)oxetane. Available at: [Link]

-

Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. Available at: [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. amerigoscientific.com [amerigoscientific.com]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(2-Bromoethyl)oxetane

Introduction: The Strategic Value of 2-(2-Bromoethyl)oxetane in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the oxetane motif has emerged as a valuable structural unit. Its incorporation into molecular scaffolds can significantly enhance aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional architecture that is increasingly sought after.[1] this compound is a particularly useful bifunctional building block, featuring a primary alkyl bromide ripe for nucleophilic substitution and a stable oxetane ring. This guide provides a detailed exploration of the nucleophilic substitution reactions of this compound, offering both mechanistic insights and practical, field-tested protocols for its application. We will delve into reactions with common nucleophiles, emphasizing the preservation of the oxetane ring and highlighting the causality behind experimental choices.

Mechanistic Considerations: An SN2 Pathway with a Stable Heterocyclic Spectator

The primary alkyl bromide of this compound dictates that its nucleophilic substitution reactions will proceed predominantly through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step concerted process where the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine, simultaneously displacing the bromide leaving group.

Several key factors make this an efficient transformation:

-

Unhindered Electrophilic Site: The primary nature of the carbon-bromine bond presents minimal steric hindrance, allowing for ready access by a wide range of nucleophiles.

-

Good Leaving Group: The bromide ion is a stable anion and therefore an excellent leaving group, facilitating the reaction.

-

Stability of the Oxetane Ring: The oxetane ring is generally stable under the neutral or basic conditions typically employed for SN2 reactions.[2][3] It is crucial to avoid strongly acidic conditions, which can catalyze the ring-opening of the oxetane.[1]

The general mechanism can be visualized as follows:

Caption: Generalized SN2 reaction pathway for this compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and an inert atmosphere are recommended for optimal results, particularly when using strong bases.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol details the reaction of this compound with a representative secondary amine, morpholine, to form a tertiary amine. This is a foundational reaction for introducing the oxetane moiety into amine-containing scaffolds.

Workflow Diagram:

Caption: Workflow for the N-alkylation of morpholine.

Step-by-Step Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and anhydrous acetonitrile (to achieve a concentration of 0.2-0.5 M).

-

Add morpholine (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 80-82 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Choices:

-

Base (K₂CO₃): A moderately strong inorganic base is used to neutralize the HBr that is formed during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.

-

Solvent (Acetonitrile): A polar aprotic solvent is ideal for SN2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent, thus maintaining its reactivity.

-

Excess Nucleophile: A slight excess of the amine helps to ensure complete consumption of the limiting electrophile, this compound.

Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of an aryl ether via the reaction of this compound with a phenol, a classic Williamson ether synthesis.[4][5]

Workflow Diagram:

Caption: Workflow for the Williamson ether synthesis.

Step-by-Step Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

-

Add the desired phenol (1.1 eq) and cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

-

Cool the mixture back to 0 °C and add this compound (1.0 eq) dropwise via syringe.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with 1 M NaOH (aq) to remove any unreacted phenol, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality Behind Choices:

-